{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(phenyl)methanone
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Overview
Description
1-BENZOYL-4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolopyrimidine core, which is a fused ring system combining pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZOYL-4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the benzoyl and piperazine groups. Key steps may include:
Cyclization Reactions: Formation of the pyrrolopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl and phenyl groups via nucleophilic substitution.
Benzoylation: Addition of the benzoyl group using benzoyl chloride in the presence of a base.
Piperazine Introduction: Coupling of the piperazine moiety through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-BENZOYL-4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings or heterocyclic core.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds using palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Biological Studies: Examination of its interactions with biological targets, such as enzymes or receptors.
Pharmacology: Study of its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-BENZOYL-4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Benzoylpiperazine Derivatives: Compounds with the benzoylpiperazine moiety but different core structures.
Uniqueness
1-BENZOYL-4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H24ClN5O |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
[4-[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C29H24ClN5O/c30-23-12-7-13-24(18-23)35-19-25(21-8-3-1-4-9-21)26-27(31-20-32-28(26)35)33-14-16-34(17-15-33)29(36)22-10-5-2-6-11-22/h1-13,18-20H,14-17H2 |
InChI Key |
AMAPHNXIEAYTNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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